4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

Description

Structural Characteristics and Functional Group Analysis

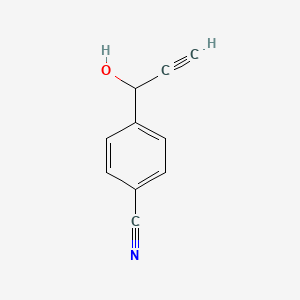

The molecular structure of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, with the chemical formula C₁₀H₇NO, is defined by the strategic placement of its functional groups. aksci.com The core of the molecule is a para-substituted benzene (B151609) ring. At one end, a nitrile (-C≡N) group is attached, while the other end features a 1-hydroxy-2-propynyl group [-CH(OH)-C≡CH].

The key functional groups that dictate the chemical behavior of this compound are:

Nitrile Group: The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring.

Hydroxyl Group: The secondary alcohol functionality is a site for a variety of chemical reactions, including oxidation and esterification.

Alkyne Group: The terminal triple bond of the propynyl (B12738560) moiety is a highly versatile functional group, capable of participating in reactions such as additions and coupling reactions.

Aromatic Ring: The benzene ring provides a stable scaffold and can undergo substitution reactions, although its reactivity is modulated by the attached functional groups.

The interplay of these groups on a single molecular framework makes this compound a molecule of significant interest for synthetic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1595-70-6, 80151-16-2 finetechnology-ind.comaksci.com |

| Molecular Formula | C₁₀H₇NO aksci.com |

| Molecular Weight | 157.17 g/mol aksci.com |

| Purity | Typically available at ≥95% aksci.comaksci.com |

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential as a versatile intermediate in organic synthesis. lookchem.com The presence of multiple, distinct reactive sites allows for its elaboration into a wide array of more complex molecular structures. For instance, the terminal alkyne can be utilized in click chemistry or Sonogashira coupling reactions to introduce new carbon-carbon bonds. The hydroxyl group can be derivatized or oxidized to a ketone, providing another avenue for molecular diversification.

While detailed, peer-reviewed synthetic applications for this specific compound are not extensively documented in publicly available literature, its constituent parts suggest its utility. For example, related propargyl alcohols are key precursors in the synthesis of various heterocyclic compounds and natural products. leyan.com Similarly, functionalized benzonitriles are integral to the development of pharmaceuticals and materials. thieme-connect.com

Overview of Current Research Landscape and Academic Focus

The current research landscape for this compound appears to be in a nascent stage, with its presence primarily noted in the catalogs of chemical suppliers. finetechnology-ind.comaksci.comaksci.com This indicates that while the compound is available for research purposes, extensive academic studies focusing on its unique properties and applications have yet to be widely published. The interest in this molecule likely stems from the broader academic and industrial focus on developing novel synthetic routes to complex, functionalized molecules. As the demand for new building blocks in drug discovery and material science grows, it is plausible that the academic focus on compounds like this compound will intensify. Future research could explore its use in creating novel scaffolds for medicinal chemistry or as a monomer in the synthesis of specialty polymers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-hydroxyprop-2-ynyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-6,10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVHGWRYMPXZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Hydroxy 2 Propyn 1 Yl Benzonitrile and Analogues

Direct Synthesis Approaches

Direct methods for synthesizing 4-(1-hydroxy-2-propyn-1-yl)benzonitrile typically involve the formation of the crucial carbon-carbon bond between the aromatic aldehyde and the alkyne fragment in a single, efficient step.

The most common and direct method for preparing this compound is the nucleophilic addition of an acetylene (B1199291) or terminal alkyne equivalent to the carbonyl group of 4-cyanobenzaldehyde. nih.govnih.gov This reaction, a type of alkynylation, forms the characteristic propargyl alcohol structure. organic-chemistry.org

The reaction involves the deprotonation of a terminal alkyne, such as trimethylsilylacetylene, with a strong base like n-butyllithium (n-BuLi) to form a highly nucleophilic lithium acetylide. nih.gov This acetylide then attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde. Subsequent workup with a proton source quenches the resulting alkoxide to yield the desired alcohol. To achieve high enantioselectivity in such additions, chiral ligands or auxiliaries can be employed, often requiring very low temperatures to minimize the non-catalyzed background reaction. nih.gov

Various organometallic reagents can be used to facilitate this addition, with different metals and ligands influencing the reaction's efficiency and selectivity. organic-chemistry.org For instance, zinc-based reagents, often used in conjunction with chiral ligands like N-methylephedrine, have proven effective for the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org

Table 1: Examples of Alkyne Addition to Aldehydes for Propargyl Alcohol Synthesis

| Alkyne | Aldehyde | Catalyst/Reagent | Ligand | Yield | Ref |

| Terminal Alkynes | Aromatic/Aliphatic Aldehydes | Zn(OTf)2 | (+)-N-Methylephedrine | High | organic-chemistry.org |

| Terminal Alkynes | Aromatic/Aliphatic Aldehydes | In(III)/BINOL | (R)-DM-BINAP | High | nih.govorganic-chemistry.org |

| Trimethylsilylacetylene | Aldehydes | n-BuLi | (S)-(-)-2-(Anilinomethyl)pyrrolidine | 92% ee | nih.gov |

This table is interactive and can be sorted by column.

Functional group interconversion (FGI) provides an alternative route to this compound by modifying a precursor that already contains the core carbon skeleton. organic-chemistry.orgimperial.ac.uk This can involve either the creation of the alcohol from a ketone or the formation of the nitrile from another functional group.

One prominent FGI strategy is the reduction of the corresponding alkynyl ketone, 4-(1-oxo-2-propyn-1-yl)benzonitrile. This reduction can be achieved using various reducing agents. fiveable.me For example, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. fiveable.me Asymmetric reduction of such ynones is a powerful method for producing optically active propargyl alcohols, although the stability of the ynone starting material can be a challenge. nih.gov

Another FGI pathway involves the synthesis of the benzonitrile (B105546) moiety from a different precursor. For instance, an aryl halide can be converted to a nitrile group. A process for preparing o(p)-hydroxybenzonitrile involves the reaction of o(p)-halogenated benzonitrile with an alkali metal alkoxide. google.com Alternatively, the dehydration of a primary amide, such as 4-(1-hydroxy-2-propyn-1-yl)benzamide, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can yield the target nitrile. vanderbilt.edu A one-pot domino approach has been developed to create functionalized benzonitriles from 2-[(3-hydroxy/acetoxy)propyn-1-yl]benzamides, showcasing a modern application of this strategy. thieme-connect.com

Advanced Catalytic Syntheses

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of propargyl alcohols has benefited significantly from the development of transition-metal-catalyzed protocols.

A range of transition metals has been shown to catalyze the formation of propargyl alcohols. These catalysts typically function by activating the alkyne, the aldehyde, or both, thereby lowering the energy barrier for the key bond-forming step. nih.gov

Homogeneous gold catalysis has become a powerful tool for activating the carbon-carbon triple bonds of alkynes towards nucleophilic attack. ucl.ac.uk Gold(I) and Gold(III) complexes are effective catalysts due to their soft Lewis acidity. nsf.gov While much research has focused on the gold-catalyzed rearrangement or substitution of propargylic alcohols, these same principles apply to their synthesis. nih.govnsf.gov

Gold catalysts can promote the direct addition of terminal alkynes to aldehydes. The proposed mechanism involves the coordination of the gold catalyst to the alkyne's π-system, which increases its electrophilicity and facilitates nucleophilic attack. ucl.ac.uk In the context of synthesizing propargylamines (A³ coupling), both Au(I) and Au(III) salts have proven effective in catalyzing the reaction between aldehydes, alkynes, and amines, a transformation closely related to the direct alkyne-aldehyde addition. nih.gov For these reactions, water has surprisingly been found to be an excellent solvent, and aromatic aldehydes often give better results than aliphatic ones. nih.gov A new mechanistic pathway has also been proposed where a gold(I) catalyst activates the propargylic alcohol to form an allene (B1206475) oxide intermediate, leading to various heterocyclic products. acs.org

Table 2: Gold-Catalyzed Reactions Involving Propargyl Alcohols

| Reaction Type | Catalyst | Substrates | Key Feature | Ref |

| Furan (B31954) Synthesis | Triazole-gold (TA-Au) / Cu(OTf)₂ | Propargyl alcohol, Alkyne | One-pot three-step cascade reaction | organic-chemistry.org |

| Propargylic Substitution | Au(III) complexes | Propargylic alcohol, Nucleophiles | Formation of a stabilized propargylic carbocation | nih.gov |

| Meyer-Schuster Rearrangement | Cationic gold(I) | Secondary/Tertiary Propargyl Alcohols | Rearrangement to enones | ucl.ac.uknsf.gov |

| Heterocycle Synthesis | Gold(I) | N-protected 5-aminopent-2-yn-1-ol | Proceeds via an allene oxide intermediate | acs.org |

This table is interactive and can be sorted by column.

Silver catalysts offer a complementary approach for the synthesis of propargyl derivatives. Silver(I) salts, such as silver iodide (AgI), have been shown to be effective catalysts for the three-component coupling of an aldehyde, an alkyne, and an amine to generate propargylic amines. organic-chemistry.org This reaction is particularly effective for aliphatic aldehydes and can be performed in water, making it an environmentally benign method. organic-chemistry.org

The proposed mechanism for silver-catalyzed A³ coupling involves the formation of a silver acetylide intermediate. This species then reacts with an iminium ion, generated in situ from the aldehyde and amine, to afford the final product. nih.govorganic-chemistry.org This mechanism highlights the ability of silver to activate the terminal C-H bond of the alkyne. nih.gov While developed for A³ coupling, this principle can be extended to the direct, two-component addition of alkynes to aldehydes. Silver catalysts have also been employed in the divergent synthesis of complex molecular scaffolds like spirocyclic indolenines and carbazoles from indole-tethered propargyl alcohol precursors. york.ac.uk

Transition-Metal-Catalyzed Protocols

Palladium and Copper-Mediated Reactions

The Sonogashira reaction is a cornerstone of palladium and copper-mediated cross-coupling, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is exceptionally useful for synthesizing aryl-alkynyl compounds and can be adapted for creating propargylic alcohols. The process is typically conducted under mild conditions, often at room temperature, using an amine base. wikipedia.org

The catalytic cycle involves two main parts: a palladium cycle and a copper cycle. researchgate.net The palladium catalyst activates the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which enhances the reaction's efficiency. researchgate.net This dual-catalyst system has been pivotal in the synthesis of complex molecules, including pharmaceuticals. researchgate.net

A notable variation is the deacetonative Sonogashira coupling, which allows for the reaction of aryl propargyl alcohols with aryl chlorides. This method is catalyzed by a palladacycle/Xphos system and effectively forms symmetrical and unsymmetrical diaryl acetylenes. organic-chemistry.org It demonstrates high tolerance for various functional groups and overcomes some limitations of the traditional Sonogashira reaction, such as poor tolerance for electron-poor terminal alkynes. organic-chemistry.org

Table 1: Key Features of Pd/Cu-Mediated Sonogashira Coupling

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | Cross-coupling | wikipedia.org |

| Catalysts | Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI) | wikipedia.org, researchgate.net |

| Reactants | Terminal alkyne and aryl/vinyl halide | wikipedia.org |

| Key Bond Formed | C(sp)-C(sp²) | organic-chemistry.org |

| Conditions | Mild, often room temperature, amine base | wikipedia.org |

| Advantages | High functional group tolerance, applicable to complex syntheses | organic-chemistry.org, wikipedia.org |

Organocatalytic Strategies

Organocatalysis offers a metal-free alternative for the synthesis of propargylic alcohols. These strategies often focus on the asymmetric addition of alkynes to aldehydes, providing a direct route to chiral alcohols with high enantioselectivity. organic-chemistry.orgacs.org

One effective approach employs chiral ligands like N-methylephedrine in conjunction with a zinc salt, such as Zn(OTf)₂, to mediate the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org This system is practical as both enantiomers of the chiral ligand are commercially available and relatively inexpensive. organic-chemistry.org Research has shown that these reactions can tolerate residual water and still produce high yields and enantioselectivities. organic-chemistry.org

Another powerful organocatalytic system involves the use of 1,1'-bi-2-naphthol (B31242) (BINOL)-derived ligands. acs.orgacs.org For instance, a catalyst system composed of a modified BINOL ligand, Ti(OⁱPr)₄, and ZnEt₂ has been shown to effectively catalyze the addition of methyl propiolate to both aromatic and aliphatic aldehydes, yielding γ-hydroxy-α,β-acetylenic esters with high enantiomeric excess. acs.org In some cases, simple organic molecules like N-methylimidazole can activate a zinc acetylide for nucleophilic addition without the need for a transition metal catalyst. acs.org

Table 2: Examples of Organocatalytic Systems for Propargylic Alcohol Synthesis

| Catalyst/Ligand | Co-catalyst/Activator | Aldehyde Type | Key Feature | Source(s) |

|---|---|---|---|---|

| N-Methylephedrine | Zn(OTf)₂ | Aromatic & Aliphatic | Practical, tolerates water | organic-chemistry.org |

| (S)-BINOL derivative | Ti(OⁱPr)₄ / ZnEt₂ | Aromatic & Aliphatic | High enantioselectivity | acs.org |

Biocatalytic and Enantioselective Approaches

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiomerically pure chiral alcohols, which are crucial intermediates in the pharmaceutical industry. nih.govmdpi.comnih.gov These methods utilize enzymes or whole microbial cells to catalyze reactions with high selectivity under mild conditions, such as ambient temperature and pressure, thereby avoiding issues like racemization or rearrangement that can occur in traditional chemical synthesis. mdpi.comresearchgate.net

For the synthesis of enantiopure propargylic alcohols, a two-step enzymatic cascade has been developed. acs.org This platform first uses a peroxygenase from Agrocybe aegerita to oxidize a racemic propargylic alcohol into its corresponding ketone. Subsequently, the ketone is reduced to a single enantiomer of the alcohol using either an (R)-selective alcohol dehydrogenase (from Lactobacillus kefir) or an (S)-selective alcohol dehydrogenase (from Thermoanaerobacter brokii). This approach provides access to both enantiomers of the target propargylic alcohol from a readily available racemic starting material. acs.org The use of enzymes offers significant advantages in producing single-enantiomer compounds required for many modern pharmaceuticals. nih.govresearchgate.net

Domino and One-Pot Synthetic Sequences

Domino and one-pot reactions represent highly efficient synthetic strategies that minimize waste, time, and resources by performing multiple transformations in a single reaction vessel without isolating intermediates. nih.gov

A one-pot approach has been specifically developed for the synthesis of functionalized benzonitriles starting from 2-[(3-hydroxy/acetoxy)propyn-1-yl]benzamides. thieme-connect.comresearchgate.net This metal-free process involves a dehydration-halohydration step promoted by an N-halosuccinimide (NXS), followed by epoxide formation mediated by a base. thieme-connect.com This strategy allows for the rapid construction of complex benzonitrile derivatives possessing valuable functional groups. researchgate.net

Palladium catalysis is also frequently employed in domino reactions. For example, a palladium-catalyzed domino sequence can convert 1,1-dibromo-1-alkenes and triarylbismuths directly into disubstituted internal alkynes in high yields and short reaction times. acs.orgorganic-chemistry.org Another example is the palladium-catalyzed domino cyclization/alkylation of terminal alkynes to create functionalized azaindoline derivatives. acs.orgnih.gov These methods highlight the power of domino sequences to build molecular complexity efficiently. organic-chemistry.org

Cascade Cyclization Strategies

Cascade cyclizations are a subset of domino reactions where an initial reaction triggers a series of intramolecular ring-forming events. These strategies are highly effective for constructing polycyclic systems in a single step.

Palladium-catalyzed cascade reactions have been used to synthesize various heterocyclic structures. proquest.com For instance, the cycloisomerization of 1,6-diynes can proceed through a palladium-hydride addition followed by a C–H bond functionalization cascade. proquest.com Another approach involves an ortho C–H bond functionalization and alkyne insertion process to create dihydrobenzoindolones, forming three new C-C bonds with high regioselectivity. proquest.com

Brønsted acid-catalyzed cascades provide a metal-free alternative. An alkynyl Prins carbocyclization cascade, for example, involves the intramolecular coupling of an alkyne, an oxocarbenium/iminium ion, and an arene to generate fused heterotricycles. nih.gov This method forges multiple new bonds and two new rings in one pot from simple starting materials. nih.gov Radical-initiated cascade cyclizations, often using photochemistry, have also been developed to synthesize complex heterocyclic molecules like quinolin-3-amines and benzothiazoles. researchgate.net

Multi-Component Coupling Reactions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.

A notable example relevant to the synthesis of propargylic alcohol analogues is the A³-coupling (aldehyde-alkyne-amine) reaction. A gold-catalyzed, one-pot MCR has been developed for the synthesis of propargylamines starting from benzyl (B1604629) alcohols. csic.es The process involves an initial oxidation of the alcohol to an aldehyde, which then reacts with a secondary amine and a terminal alkyne in the presence of a gold catalyst. This method produces the desired propargylamines in very good yields and short reaction times. csic.es

Acid-catalyzed MCRs have also been reported. For instance, triflic acid (TfOH) can catalyze a reaction between propargylic alcohols, aldehydes, and sulfonamides to produce acyclic α-arylidene β-aminoketones in high yields. researchgate.net These reactions showcase the efficiency of MCRs in rapidly building complex molecular scaffolds from simple, readily available precursors.

Mechanistic Investigations of Chemical Transformations Involving 4 1 Hydroxy 2 Propyn 1 Yl Benzonitrile

Reactivity of the Propargylic Alcohol Moiety

The propargylic alcohol unit is a focal point for synthetic manipulation, offering a handle for numerous transformations. nih.gov Reactions can proceed via cleavage of the C-O or C-H bonds, leading to a diverse array of molecular architectures. researchgate.net The specific pathways are often directed by the choice of catalytic system and reaction conditions, which can selectively favor one transformation over several other competing possibilities. rsc.org

Direct nucleophilic substitution of the hydroxyl group in propargylic alcohols is a synthetically valuable and atom-economical transformation. nih.gov However, the hydroxyl group is inherently a poor leaving group. Consequently, its direct displacement requires activation, typically through protonation under acidic conditions or coordination to a Lewis acid or transition metal catalyst. nih.gov

The general mechanism involves the activation of the hydroxyl group, which then departs as a water molecule. This generates a resonance-stabilized propargyl cation. The presence of the 4-cyanophenyl group in 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile provides additional stabilization for this cationic intermediate. The carbocation is then intercepted by a nucleophile to yield the substituted product. A wide range of catalysts, including those based on Lewis acids, transition metals, and Brønsted acids, have been developed to facilitate this reaction under mild conditions. nih.gov

Table 1: Catalysts for Nucleophilic Propargylic Substitution

| Catalyst Type | Example Catalyst | Nucleophile Type | Reference |

|---|---|---|---|

| Lewis Acid | TiCl₄ | Oxygen-centered | nih.gov |

| Transition Metal | Ruthenium Complexes | Various | nih.gov |

Propargylic alcohols are well-known to undergo rearrangement reactions to form α,β-unsaturated carbonyl compounds. wikipedia.org These transformations are highly atom-economical and provide important synthetic routes to enones and enals. researchgate.net The principal rearrangement pathways for a secondary propargylic alcohol like this compound are the Meyer-Schuster rearrangement and redox isomerization.

The Meyer-Schuster rearrangement is the classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones and aldehydes, respectively. wikipedia.org For a terminal propargylic alcohol such as this compound, this rearrangement would yield an α,β-unsaturated aldehyde.

The reaction mechanism proceeds through three key steps: wikipedia.org

Protonation: The hydroxyl group is rapidly protonated by the acid catalyst.

1,3-Shift: In the slow, rate-determining step, the protonated hydroxyl group undergoes a 1,3-shift, leading to the formation of an allenol intermediate.

Tautomerization: The allenol rapidly tautomerizes to the more thermodynamically stable α,β-unsaturated carbonyl compound, followed by deprotonation. wikipedia.orgorganicreactions.org

While traditionally requiring strong acids, modern methods employ a range of transition metal and Lewis acid catalysts to effect the rearrangement under milder, more selective conditions that are compatible with various functional groups. wikipedia.orgorganicreactions.org

Table 2: Catalytic Systems for Meyer-Schuster Rearrangement

| Catalyst Class | Example Catalyst | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Transition Metal | Gold (I) Complexes | Mild, neutral | Good to excellent | researchgate.net |

| Transition Metal | Rhenium Complexes | Neutral, THF solvent | High E-selectivity | researchgate.net |

| Transition Metal | Ruthenium Complexes | Mild | Good | wikipedia.org |

The Rupe rearrangement is a competing reaction to the Meyer-Schuster rearrangement, primarily observed with tertiary propargylic alcohols. wikipedia.org Instead of the expected aldehydes, this pathway yields α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org Since this compound is a secondary alcohol, the Meyer-Schuster pathway is generally favored. Nevertheless, the Rupe mechanism involves the initial formation of a vinyl cation, which then rearranges and hydrates to form the ketone product.

An alternative pathway to α,β-unsaturated carbonyl compounds from propargylic alcohols is through redox isomerization. researchgate.net This transformation involves a concurrent oxidation of the alcohol function and reduction of the carbon-carbon triple bond. researchgate.net This process is distinct from the Meyer-Schuster rearrangement as it does not proceed through an allenol intermediate.

Ruthenium-based catalysts have proven highly efficient and selective for this reaction. proquest.com Deuterium labeling studies have elucidated a mechanism involving the migration of a propargylic hydride to the alkyne, which forms a vinylruthenium intermediate. Subsequent protic cleavage of this intermediate yields the final E-enal or E-enone product with high selectivity. proquest.com Base-catalyzed redox isomerizations have also been developed, which proceed via a 1,3-hydride shift from an in situ generated potassium alkoxide. tandfonline.comtandfonline.com

The conversion of propargylic alcohols to allenes is another significant transformation. Allenes are compounds with cumulative double bonds and serve as versatile synthetic intermediates. nih.gov One prominent pathway to allene (B1206475) formation is the base-catalyzed tautomerization of a terminal alkyne.

In the case of this compound, the electron-withdrawing nature of the benzonitrile (B105546) group plays a crucial role. It enhances the acidity of the propargylic C-H protons, thereby facilitating a faster alkyne-to-allene isomerization in the presence of a base. nih.gov Competition experiments have demonstrated that the presence of the benzonitrile group significantly accelerates this cyclization compared to analogous compounds without such an electron-withdrawing group. nih.gov The resulting transient allene can then be trapped in subsequent reactions, such as intramolecular cycloadditions. nih.gov

Rearrangement Reactions

Reactivity of the Alkyne Functionality

The terminal alkyne group, activated by the adjacent hydroxyl group and the electron-withdrawing nature of the 4-cyanophenyl ring, is the primary site for a range of transformations. Its reactivity is characterized by additions, cycloadditions, and metal-catalyzed coupling reactions.

The carbon-carbon triple bond in this compound is susceptible to various addition and cycloaddition reactions. Propargyl compounds are known to be versatile synthons in the synthesis of diverse heterocyclic structures through intramolecular cycloisomerization or intermolecular cycloadditions. researchgate.net

One prominent class of reactions is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne can act as a dienophile. While the direct participation of this compound in such reactions requires specific diene partners, the general mechanism involves the concerted interaction of π-orbitals to form a six-membered ring. youtube.comnih.gov The reaction's feasibility depends on the frontier molecular orbital energies of the reacting partners. youtube.com

Furthermore, the alkyne can participate in 1,3-dipolar cycloaddition reactions. For instance, related substrates like 4-methylene-2-oxazolidinones, which can be synthesized from propargyl alcohols, readily react with benzonitrile oxide. researchgate.net This type of reaction involves the addition of a 1,3-dipole to the dipolarophile (the alkyne) to form a five-membered heterocyclic ring. In the case of this compound, reaction with a dipole such as an azide or nitrile oxide would be expected to yield triazole or oxazole derivatives, respectively.

Table 1: Examples of Cycloaddition Reactions with Alkyne-Containing Scaffolds This table presents data from analogous systems to illustrate the potential cycloaddition reactivity of the alkyne in this compound.

| Reaction Type | Reactants | Key Product Feature | Reference Example |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Benzyne and Furan (B31954) | Fused bicyclic ether | nih.gov |

| [4+2] Cycloaddition (aza-Diels-Alder) | ortho-Quinone Methide and Alkene | Oxygen-containing heterocycle | researchgate.net |

| 1,3-Dipolar Cycloaddition | 4-Methylene-2-oxazolidinone and Benzonitrile Oxide | Spiro-heterocycle (isoxazoline) | researchgate.net |

| 1,3-Dipolar Cycloaddition | Benzyne and Trimethylsilyl azide | Benzotriazole derivative | nih.gov |

Nucleophilic conjugate addition, also known as the Michael addition, is a key reaction for α,β-unsaturated systems. wikipedia.org In the context of this compound, the electron-withdrawing cyano group on the phenyl ring activates the alkyne, making the internal carbon atom electrophilic and susceptible to attack by nucleophiles. acs.org This vinylogous counterpart of direct nucleophilic addition allows for the formation of new carbon-heteroatom bonds. wikipedia.org

Heteronucleophiles such as amines (hydroamination) and water or alcohols (hydroxylation/alkoxylation) can add across the triple bond. acs.orgbham.ac.uk These reactions are often catalyzed by transition metals and typically proceed with specific regioselectivity (Markovnikov or anti-Markovnikov addition) depending on the catalyst and conditions employed.

Hydroamination: The addition of an N-H bond from an amine across the alkyne can lead to the formation of enamines or imines, which may subsequently tautomerize. This reaction is a highly atom-economical method for synthesizing nitrogen-containing compounds.

Hydroxylation: The addition of an O-H bond from water results in an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a β-hydroxy ketone.

The efficiency of these nucleophilic additions often correlates with the electron-withdrawing ability of the group in conjugation with the alkyne. acs.org

The utilization of carbon dioxide (CO2) as a C1 building block is a significant area of green chemistry. Propargylic alcohols like this compound can undergo carboxylative reactions with CO2. These transformations often require a catalyst, typically a transition metal complex such as copper(I). researchgate.net

One important transformation is the carboxylative cyclization. While propargylic amines react with CO2 to form 2-oxazolidinones, mdpi.com propargylic alcohols can undergo related reactions. For example, a copper-catalyzed carboxylative coupling of terminal alkynes, allylic chlorides, and CO2 has been shown to produce functionalized allylic 2-alkynoates. researchgate.net In the absence of a separate electrophile, propargyl alcohols can react with CO2 to form α-alkylidene cyclic carbonates, which are valuable synthetic intermediates. The reaction involves the activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the hydroxyl group onto the CO2-alkyne adduct, leading to cyclization.

Reactivity of the Benzonitrile Moiety in Complex Transformations

The benzonitrile group, while often considered less reactive than the alkyne, plays a crucial role in directing reactions on the aromatic ring and can participate directly in complex cyclization and annulation processes.

The cyano group significantly influences the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (SEAr). It is a deactivating group, meaning it slows down the rate of substitution compared to unsubstituted benzene. youtube.comlibretexts.org This deactivation occurs because the cyano group is strongly electron-withdrawing through both inductive and resonance effects, which reduces the electron density of the aromatic ring and destabilizes the carbocation intermediate formed during the substitution. libretexts.org

Consequently, the cyano group acts as a meta-director for incoming electrophiles. youtube.com The deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.

Beyond electrophilic substitution, other strategies for functionalization exist. Directed ortho metalation (DoM) is a powerful method for regioselective synthesis, where a functional group directs deprotonation to the adjacent ortho position. nih.gov While the cyano group is generally a weak director for DoM, this strategy can sometimes be employed under specific conditions with strong bases. More commonly, the electronic nature of the benzonitrile group can influence the regioselectivity of nucleophilic aromatic substitution of hydrogen (SNAr-H) on the ring, particularly if other activating groups are present. researchgate.net

The nitrile (C≡N) triple bond can participate directly in cyclization reactions, acting as a dienophile or a dipolarophile. Annulation reactions, which involve the formation of a new ring fused to an existing one, can leverage the reactivity of the nitrile group. nih.govnih.gov

A key example is the [3+2] cycloaddition reaction. The benzonitrile moiety can react with 1,3-dipoles like azide anions to form tetrazole rings. researchgate.net This transformation converts the nitrile into a five-membered, nitrogen-rich heterocyclic ring, significantly altering the molecule's structure and properties.

Furthermore, the nitrile group can be a precursor in domino reactions. For instance, strategies have been developed where ortho-alkynyl benzamides undergo cyclization, and the amide is subsequently dehydrated to form the benzonitrile in a one-pot sequence, leading to complex functionalized benzonitriles. researchgate.net While this involves the formation of the nitrile rather than its direct participation, it highlights its role within complex synthetic sequences. In other contexts, the nitrile group can be hydrolyzed or reduced to other functionalities that then engage in cyclization, acting as a masked reactive site.

Table 2: Examples of Nitrile Group Participation in Cyclization Reactions This table illustrates the reactivity of the nitrile functional group in cyclization and annulation reactions based on examples from the literature.

| Reaction Type | Nitrile Substrate | Reagent | Product Heterocycle | Reference Example |

|---|---|---|---|---|

| [3+2] Cycloaddition | Intermediate Cyanamide | Sodium Azide | Tetrazole | researchgate.net |

| Intramolecular Cyclization | 2-(3-Acylthioureido)benzonitrile | Sulfuric Acid | Benzothiazine | researchgate.net |

| Domino Reaction (Nitrile Formation/Cyclization) | 2-((3-Hydroxy)propyn-1-yl)benzamide | NXS / DIPEA | Fused Epoxyketone Benzonitrile | researchgate.net |

Elucidation of Catalyst-Substrate Interactions and Transition States

The chemical reactivity of this compound, a propargyl alcohol derivative, is significantly influenced by the presence of catalysts. Understanding the intricate interactions between the catalyst and the substrate, as well as the nature of the transition states, is paramount for optimizing reaction conditions and controlling product selectivity. While direct mechanistic studies on this compound are not extensively documented, valuable insights can be drawn from computational and experimental investigations of analogous propargyl alcohol systems, particularly in the context of gold-catalyzed reactions and the Meyer-Schuster rearrangement.

Gold(I) and Gold(III) complexes have emerged as powerful catalysts for the activation of alkynes. nih.govnih.govacs.org The catalytic cycle is generally initiated by the interaction of the gold catalyst with the π-system of the alkyne in this compound. This interaction forms a metal-π complex, which renders the alkyne moiety more electrophilic and susceptible to nucleophilic attack. ucl.ac.uk The electron-withdrawing nature of the 4-cyanophenyl group in this compound is expected to influence the electron density of the alkyne and, consequently, the stability and reactivity of the gold-alkyne complex.

In reactions such as the Meyer-Schuster rearrangement, which converts propargyl alcohols to α,β-unsaturated carbonyl compounds, the catalyst plays a crucial role in facilitating the 1,3-hydroxyl shift. wikipedia.orgorganicreactions.org The reaction can be catalyzed by Brønsted or Lewis acids, including various transition metal complexes. wikipedia.orgrsc.org The interaction begins with the coordination of the catalyst to the hydroxyl group or the alkyne. In acid-catalyzed mechanisms, the hydroxyl group is protonated, forming a good leaving group. wikipedia.org The subsequent step, often the rate-determining step, involves the 1,3-shift of the protonated hydroxyl group to form an allene intermediate, which then tautomerizes to the final product. wikipedia.org The stability of the transition state for this migration is a key factor in determining the reaction rate and can be significantly influenced by the solvent and the catalyst. wikipedia.org

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the geometries and energies of intermediates and transition states in catalyzed reactions of propargyl alcohols. nih.govuw.edu.pl These studies help in visualizing the three-dimensional arrangement of atoms at the transition state and in calculating the activation energy barriers for different reaction pathways. For instance, in a cooperatively catalyzed Meyer-Schuster rearrangement and Tsuji-Trost allylic substitution, DFT calculations have detailed the catalytic cycles for both vanadium and palladium catalysts, including the structures of key intermediates and transition states. uw.edu.pl

The nature of the catalyst and the substituents on the propargyl alcohol can dictate the reaction pathway and the resulting products. For this compound, the interplay between the cyano group's electronic effects and the catalyst's properties would be critical. For example, in gold-catalyzed reactions, the formation of a vinylgold intermediate is a common mechanistic feature. ucl.ac.uk The subsequent fate of this intermediate, whether it undergoes protodemetallation or participates in further transformations, is influenced by the reaction conditions and the electronic and steric factors of the substrate. nih.govucl.ac.uk

Interactive Data Table: Calculated Free Energy Profile for a Model Vanadium-Catalyzed Meyer-Schuster Rearrangement. uw.edu.pl

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Catalyst + Propargylic Alcohol | 0.0 |

| 2 | Ligand Exchange Complex | +5.2 |

| 3 | Transition State for 1,3-Oxygen Shift | +18.5 |

| 4 | Vanadium Allenoate Intermediate | +3.7 |

| 5 | Transition State for Tautomerization | +15.8 |

| 6 | Product + Regenerated Catalyst | -10.1 |

Note: The data in this table is based on a model system and is intended to be illustrative of the energetic landscape of a catalyzed Meyer-Schuster rearrangement.

Detailed research findings from studies on related propargyl alcohols reveal that the catalyst can influence not only the reaction rate but also the stereoselectivity of the products. nih.govntnu.edu For instance, in the gold-catalyzed cyclopropanation of propargyl esters, the diastereoselectivity is controlled by the sterically more demanding substituent on the olefin. ntnu.edu While this compound is achiral, transformations involving this substrate could lead to chiral products in the presence of chiral catalysts, where the catalyst-substrate interactions in the transition state would govern the enantioselectivity.

Ruthenium catalysts have also been employed in transformations of terminal alkynes, where mechanistic studies have identified key intermediates such as ruthenium-vinylidene complexes. acs.orgorganic-chemistry.org The formation and reactivity of these intermediates are central to the catalytic cycle. Computational studies on ruthenium-catalyzed hydroamidations of terminal alkynes, for example, have explained the observed stereoselectivity by analyzing the transition states leading to different product isomers. nih.gov

Derivatization and Functionalization Strategies Based on 4 1 Hydroxy 2 Propyn 1 Yl Benzonitrile

Accessing Structurally Novel Benzonitrile (B105546) Derivatives

The inherent reactivity of the propargyl alcohol group in 4-(1-hydroxy-2-propyn-1-yl)benzonitrile allows for targeted modifications that generate a wide range of structurally novel benzonitrile derivatives. These transformations can selectively target the hydroxyl group or the terminal alkyne, leading to products with new functionalities while retaining the core benzonitrile structure, a key pharmacophore in many medicinal compounds.

Key derivatization strategies include the oxidation of the secondary alcohol to the corresponding ketone, forming a highly reactive ynone. This ynone can then serve as a precursor for further transformations. Additionally, the terminal alkyne is an excellent handle for carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction allows for the introduction of various aryl or vinyl substituents at the terminus of the alkyne, significantly increasing molecular complexity and providing access to a library of conjugated arylalkynes. Such derivatizations are crucial for creating molecules with tailored electronic and structural properties.

Table 1: Potential Structurally Novel Benzonitrile Derivatives via Functionalization

| Derivative Type | Key Reagent(s) | Reaction Type | Potential Product Structure |

|---|---|---|---|

| Ynone | MnO₂, CrO₃, or Dess-Martin periodinane | Oxidation | A ketone where the hydroxyl group was previously located. |

| Arylalkyne | Aryl halide, Pd catalyst, Cu(I) cocatalyst, Base | Sonogashira Coupling | An aryl group attached to the terminal carbon of the alkyne. |

| Ester | Acid chloride or Carboxylic acid | Esterification | An ester group replacing the hydrogen of the hydroxyl moiety. |

| Ether | Alkyl halide, Base | Williamson Ether Synthesis | An alkyl group attached to the oxygen of the hydroxyl moiety. |

| Trialkylsilyl Alkyne | Trialkylsilyl chloride, Base | Silylation | A trialkylsilyl group attached to the terminal carbon of the alkyne. |

Construction of Heterocyclic Compounds

The propargyl alcohol framework of this compound is an exceptionally useful precursor for the synthesis of a variety of heterocyclic compounds. Heterocycles are fundamental structural motifs in pharmaceuticals, agrochemicals, and materials science. The ability to construct these rings from a readily available starting material bearing a cyano-phenyl group is of significant synthetic interest.

Several classes of heterocycles can be synthesized through cyclization reactions involving the alkyne and hydroxyl functionalities.

Furans: Tetrasubstituted furans can be generated from propargyl alcohols through a reaction cascade involving trans-carboboration, cyclization, and dehydration. This method allows for the modular assembly of highly substituted furan (B31954) rings.

Isoxazoles: These heterocycles can be prepared via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which are derived from the parent propargyl alcohol. The reaction proceeds under mild conditions and allows for the introduction of a halogen at the 4-position, which can be used for further functionalization. Another route involves the cycloaddition of in-situ generated nitrile oxides with the alkyne.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classic method for pyrazole (B372694) synthesis. By converting the propargyl alcohol into a suitable β-dicarbonyl equivalent or a related precursor, condensation with hydrazine or its derivatives can yield highly substituted pyrazoles.

1,2,3-Triazoles: The terminal alkyne is an ideal functional group for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles, linking the benzonitrile scaffold to another molecular fragment via a stable triazole ring.

Table 2: Heterocyclic Systems Accessible from this compound

| Heterocycle | Key Reagent(s) / Intermediate | General Reaction Type |

|---|---|---|

| Furan | Acid chloride, B₂(pin)₂, Pd/Cu catalyst | trans-Acylboration / Cyclization |

| Isoxazole | Methoxylamine hydrochloride, ICl | Formation of O-methyl oxime / Electrophilic Cyclization |

| Pyrazole | Hydrazine or substituted hydrazines | Condensation / Cyclization |

| 1,2,3-Triazole | Organic azide, Cu(I) catalyst | Azide-Alkyne Cycloaddition (Click Chemistry) |

Synthesis of Complex Polyfunctionalized Organic Architectures

The strategic derivatization of this compound paves the way for the assembly of complex polyfunctionalized organic architectures. These are molecules that possess multiple, distinct functional groups arranged in a precise three-dimensional structure. Such compounds are of high value in drug discovery and materials science.

The synthesis of these complex structures often involves multi-step sequences where the initial derivatizations described above are followed by further transformations. For instance, a Sonogashira coupling can introduce a new functionalized aryl group, creating a biaryl system linked by an alkyne. Subsequent cyclization of this intermediate could lead to complex fused ring systems.

A particularly powerful strategy for building complex architectures is the use of domino or cascade reactions. A domino approach was reported for the synthesis of functionalized benzonitriles from the related 2-[(3-hydroxy/acetoxy)propyn-1-yl]benzamides, which involves an N-halosuccinimide promoted dehydration-halohydration followed by epoxide formation. Analogous cascade reactions, such as an intramolecular Prins/Friedel-Crafts cyclization, can be envisioned for derivatives of this compound to construct polycyclic frameworks. Furthermore, the heterocycles synthesized in section 4.2 are themselves polyfunctionalized, bearing the 4-cyanophenyl group and other substituents introduced during the cyclization. These can be subjected to further reactions; for example, a 4-iodoisoxazole (B1321973) derivative can undergo subsequent palladium-catalyzed cross-coupling reactions to introduce additional diversity. The synthesis of polyfunctionalized dihydro-2-oxypyrroles from related building blocks also highlights the potential for creating complex, functionalized heterocyclic systems.

Table 3: Illustrative Synthetic Pathway to a Polyfunctionalized Architecture

| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | This compound | 4-Iodoanisole, Pd(PPh₃)₄, CuI, Et₃N | 4-(1-Hydroxy-3-(4-methoxyphenyl)prop-2-yn-1-yl)benzonitrile |

| 2 | Oxidation | Product from Step 1 | Dess-Martin periodinane | 4-(1-Oxo-3-(4-methoxyphenyl)prop-2-yn-1-yl)benzonitrile |

| 3 | Heterocycle Formation | Product from Step 2 | Hydrazine hydrate | 5-(4-Cyanophenyl)-3-(4-methoxyphenyl)-1H-pyrazole |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, thereby identifying the most likely pathways from reactants to products. For a molecule like 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, with its multiple reactive sites—the hydroxyl group, the alkyne, and the nitrile group—quantum chemical methods can predict the course of various transformations.

Studies on similar propargyl systems demonstrate the complexity of their reaction pathways. For instance, gold(I)-catalyzed reactions of propargyl esters, which share the propargyl core, have been shown through Density Functional Theory (DFT) calculations to proceed through several possible routes, including 3,3-rearrangements, 1,2-acyloxy migrations, and various hydration reactions. The calculations reveal that the initial step is often a 5-exo-dig cyclization, which is kinetically more favorable than 6-endo-dig cyclization or direct hydration. The activation free energy for such a cyclization has been calculated to be as low as 5.4 kcal/mol, leading to a cyclopentenone product through a highly exothermic process.

Furthermore, theoretical studies on the addition of nucleophiles like thiols or alcohols to propargyl cyanamides indicate a multi-step reaction pathway. This process involves:

Initial nucleophilic attack on the cyano group.

Conformational change of the resulting intermediate.

Intramolecular nucleophilic attack by a nitrogen atom at the alkyne group, forming a five-membered ring.

A series of proton transfers to yield the final stable product.

These examples from related systems suggest that the reaction pathways of this compound would be similarly complex and highly dependent on the reagents and catalysts involved. Quantum chemical calculations would be essential to delineate these pathways, predict intermediates, and identify the most energetically favorable routes.

Density Functional Theory (DFT) for Mechanistic Probing

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and the mechanisms of chemical reactions. By analyzing the transition states and intermediates, DFT can provide a detailed picture of how a reaction unfolds.

For the benzonitrile (B105546) moiety, DFT calculations have been used to study the mechanism of [3+2] cycloaddition reactions between benzonitrile N-oxides and nitroalkenes. These studies found that the reactions proceed via a one-step, asynchronous mechanism through polar transition states. The global and local electronic properties, such as electrophilicity and nucleophilicity indices, calculated using DFT, are crucial in understanding the reactivity and regioselectivity of these reactions.

In the context of the propargyl alcohol group, DFT studies on ruthenium-catalyzed propargylic substitution reactions have elucidated the effect of substituents on the reaction mechanism and stereoselectivity. These calculations have shown that substituents at the propargylic position can influence the structure of key intermediates, such as ruthenium-allenylidene complexes, and can even reverse the stereoselectivity of the reaction.

A DFT study on the reaction of benzaldehyde, a structural precursor to the alcohol moiety in the title compound, with 4-amine-4H-1,2,4-triazole identified three key transition states. These correspond to the initial nucleophilic attack and hydrogen transfer to form a hemiaminal, an internal rearrangement, and the final elimination of a water molecule to form a Schiff base. This detailed mechanistic insight highlights the power of DFT in dissecting complex reaction sequences.

The following table presents representative data from DFT studies on analogous compounds, illustrating the types of parameters that would be calculated for this compound to probe its reaction mechanisms.

| Parameter | Value | Context | Source |

| Activation Free Energy (5-exo-dig cyclization) | 9.7 kcal/mol | Au-catalyzed propargyl ester reaction | |

| Reaction Free Energy | -53.9 kcal/mol | Au-catalyzed propargyl ester reaction | |

| Global Electrophilicity (ω) of Benzonitrile N-oxide | > 3 eV | [3+2] cycloaddition reaction | |

| Global Nucleophilicity (N) of Nitroethene | 0.88 eV | [3+2] cycloaddition reaction |

This data is for illustrative purposes and is derived from studies on analogous compounds.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A significant advantage of computational chemistry is its ability to predict the outcome of reactions, including reactivity, regioselectivity, and stereoselectivity. For this compound, which is a chiral molecule, predicting the stereochemical outcome of its reactions is particularly important.

DFT-based reactivity indices, such as global and local electrophilicity and nucleophilicity, are powerful tools for predicting how different parts of a molecule will react. For instance, in the cycloaddition reactions of benzonitrile N-oxides, the oxygen atom of the CNO group is identified as a strongly nucleophilic center, while the β-carbon of a nitrovinyl fragment is the strongest electrophilic center. Such analyses can predict the regioselectivity of cycloaddition reactions.

The stereoselectivity of reactions involving propargyl alcohols has also been successfully modeled using DFT. In ruthenium-catalyzed propargylic substitutions, the calculations showed that substituting the propargylic position with a methyl group can reverse the stereoselectivity, while a trifluoromethyl group can lead to higher enantioselectivity. This predictive capability is crucial for designing asymmetric syntheses.

Machine learning models, often trained on DFT-computed data, are emerging as a powerful tool for predicting the stereoselectivity of reactions. For example, a machine learning model has been developed to accurately predict the DFT-computed enantiomeric excess of Lewis base-catalyzed propargylation reactions. Such models can be trained to recognize the subtle structural features of catalysts and reactants that determine the stereochemical outcome. By combining machine learning with DFT, it is possible to achieve high accuracy in predicting the regioselectivity of reactions like nucleophilic aromatic substitution (SNAr).

The table below summarizes the predictive applications of computational methods for aspects of reactivity and selectivity, based on studies of related molecular systems.

| Predicted Property | Method | Application Example | Source |

| Regioselectivity | DFT-based reactivity indices | [3+2] cycloaddition of benzonitrile N-oxides | |

| Stereoselectivity | DFT calculations of transition states | Ru-catalyzed propargylic substitution | |

| Enantioselectivity | Machine Learning trained on DFT data | Lewis base-catalyzed propargylation | |

| Regioselectivity | Machine Learning combined with DFT | Nucleophilic aromatic substitution (SNAr) |

This table illustrates the predictive power of computational methods based on analogous systems.

Role As a Building Block in Advanced Organic Synthesis

Precursor in Target-Oriented Synthesis

In target-oriented synthesis, the goal is the efficient and strategic construction of a specific, often complex, molecule, such as a natural product or a pharmaceutical agent. mdpi.com The structural features of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile make it an attractive starting material or intermediate for the synthesis of various target molecules.

The propargyl alcohol unit is a versatile synthon for the construction of heterocyclic systems. researchgate.netresearchgate.netrawsource.com Through various cyclization strategies, it can be converted into furans, pyrroles, pyridines, and other important heterocyclic scaffolds that are prevalent in many biologically active compounds. For instance, propargyl alcohols are known to participate in transition metal-catalyzed cycloisomerization reactions and annulations to form complex ring systems. researchgate.netresearchgate.net

The 4-cyanophenyl group is a common feature in many pharmaceutical agents, where it can act as a hydrogen bond acceptor or a precursor to other functional groups like carboxylic acids or tetrazoles. This group is found in a number of dual aromatase and sulfatase inhibitors, which are important in the treatment of hormone-dependent breast cancer. nih.govbath.ac.uk The combination of the reactive propargyl alcohol and the biologically relevant 4-cyanophenyl moiety in a single molecule suggests its potential as a precursor for novel therapeutic agents. For example, derivatives of 4-cyanophenyl-substituted thiazol-2-ylhydrazones have shown significant anticancer efficacy. nih.govrsc.org

Table 1: Potential Applications in Target-Oriented Synthesis

| Target Class | Synthetic Strategy | Potential Product Moiety |

| Nitrogen Heterocycles | Transition-metal catalyzed cyclization | Substituted quinolines or indoles |

| Oxygen Heterocycles | Acid-catalyzed cyclization | Substituted furans or pyrans |

| Bioactive Molecules | Multi-component reactions | Complex polyfunctional compounds |

Scaffold for Methodological Development

The development of new synthetic methods is a cornerstone of organic chemistry, enabling the construction of novel molecular architectures and improving the efficiency of existing synthetic routes. This compound, with its distinct functional groups, can serve as an excellent scaffold for the development and optimization of new chemical transformations.

The reactivity of the propargyl alcohol moiety is of particular interest. It can act as a precursor to carbocation intermediates, which can then be trapped by a variety of nucleophiles. sci-hub.se This reactivity has been exploited in the development of numerous carbon-carbon and carbon-heteroatom bond-forming reactions. For example, propargylic alcohols are known to undergo Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds, a transformation that can be intercepted to yield a variety of functionalized products. researchgate.netacs.org

Furthermore, the alkyne unit can participate in a wide range of reactions, including click chemistry, transition-metal catalyzed cross-coupling reactions, and cycloadditions. rawsource.com The presence of the electron-withdrawing nitrile group on the phenyl ring can influence the reactivity of the propargyl alcohol and the alkyne, potentially leading to novel and selective transformations. The development of new catalytic systems for the functionalization of such electronically modified propargyl alcohols is an active area of research. For instance, ruthenium-catalyzed redox isomerizations of propargyl alcohols have been shown to generate β-oxocarbenoid precursors for cyclopropanation reactions. nih.gov

Table 2: Representative Reactions for Methodological Development

| Reaction Type | Catalyst/Reagent | Product Type |

| Meyer-Schuster Rearrangement | Acid or Metal Catalyst | α,β-Unsaturated Ketones |

| Nucleophilic Substitution | Lewis Acid | Substituted Alkynes |

| Cycloaddition Reactions | Transition Metal Catalyst | Heterocyclic Compounds |

| Redox Isomerization | Ruthenium Catalyst | Cyclopropanes |

Contributions to Chemical Library Synthesis

Chemical libraries are large collections of diverse small molecules that are used in high-throughput screening to identify new drug leads and biological probes. The synthesis of these libraries often relies on the use of versatile scaffolds that can be readily functionalized with a variety of building blocks. mdpi.com

This compound is an ideal scaffold for diversity-oriented synthesis due to its two orthogonal points of functionalization. The hydroxyl group can be derivatized through esterification, etherification, or substitution reactions, while the terminal alkyne can be modified using a plethora of alkyne-specific transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This dual reactivity allows for the rapid generation of a large number of distinct compounds from a single core structure. For example, a library of esters could be created by reacting the hydroxyl group with a diverse set of carboxylic acids. Subsequently, the alkyne moiety of each ester could be further functionalized by reaction with a library of azides, leading to a vast array of triazole-containing molecules. Such libraries, incorporating the pharmacologically relevant 4-cyanophenyl group, would be of significant interest for screening against various biological targets. The use of propargyl groups as handles for library generation is a well-established strategy in medicinal chemistry. organic-chemistry.org

Table 3: Chemical Library Synthesis Strategy

| Scaffold | Reaction 1 (on -OH) | Diversity Element 1 | Reaction 2 (on C≡CH) | Diversity Element 2 | Library Output |

| This compound | Esterification | Carboxylic Acids | CuAAC | Azides | Diverse triazole-containing esters |

| This compound | Etherification | Alkyl Halides | Sonogashira Coupling | Aryl Halides | Diverse ether-linked biaryls |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Efficiency

The primary synthetic route to 4-(1-hydroxy-2-propyn-1-yl)benzonitrile involves the nucleophilic addition of an acetylene (B1199291) equivalent to 4-formylbenzonitrile. The efficiency and selectivity of this transformation are critically dependent on the catalytic system employed. Future research is geared towards the development of more active, selective, and robust catalysts that can operate under mild conditions with low catalyst loadings.

The exploration of bimetallic and multifunctional catalysts is a promising frontier. For instance, systems that combine a Lewis acid to activate the aldehyde carbonyl with a transition metal to facilitate the C-C bond formation can lead to synergistic effects, enhancing reaction rates and yields. Research into heterobimetallic complexes, potentially involving earth-abundant metals, is an active area of investigation. nih.gov

Photoredox catalysis is also emerging as a powerful tool for alkynylation reactions. beilstein-journals.org The use of visible light to drive the reaction offers a green and efficient alternative to traditional thermal methods. The development of novel photosensitizers and catalytic cycles that can efficiently generate the necessary radical intermediates for the alkynylation of 4-formylbenzonitrile is a key research objective. researchgate.net

Furthermore, the synthesis of enantiomerically pure this compound is of significant interest for applications in medicinal chemistry and materials science. This has spurred the development of asymmetric catalytic systems. Chiral ligands, such as BINOL and its derivatives, in combination with metal centers like zinc, indium, or titanium, have shown promise in the enantioselective alkynylation of aldehydes. organic-chemistry.org Future efforts will likely focus on designing more effective and readily available chiral catalysts to achieve high enantioselectivity in the synthesis of this specific benzonitrile (B105546) derivative. nih.gov

Table 1: Promising Catalytic Systems for the Synthesis of this compound

| Catalytic System | Key Features | Potential Advantages for Synthesis |

| In(III)/BINOL | Bifunctional catalyst activating both aldehyde and alkyne. organic-chemistry.org | High enantioselectivity and broad substrate scope. organic-chemistry.org |

| Zn(II)/Chiral Ligands | Utilizes commercially available and air-tolerant components. organic-chemistry.org | Practical and versatile for asymmetric synthesis. organic-chemistry.org |

| Ti(OiPr)₄/BINOL | Employs inexpensive and readily available titanium catalysts. organic-chemistry.org | Cost-effective for large-scale production. |

| Palladium-based Catalysts | Highly efficient for cross-coupling reactions. rsc.org | Versatile for various synthetic transformations. rsc.org |

| Copper-based Catalysts | Effective for carbometallation and cyclization reactions. rsc.org | Enables diverse functionalization pathways. rsc.org |

| Photoredox Catalysts | Utilizes visible light as an energy source. beilstein-journals.org | Green, mild reaction conditions and novel reactivity. beilstein-journals.orgresearchgate.net |

| Heterobimetallic Complexes | Synergistic effects from two different metal centers. nih.gov | Enhanced catalytic activity and selectivity. nih.gov |

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of protocols that minimize waste, reduce energy consumption, and utilize non-toxic and renewable resources.

One significant area of development is the use of alternative reaction media. Water, as a solvent, offers obvious environmental benefits. Research into performing the alkynylation of 4-formylbenzonitrile in aqueous media, potentially with the aid of surfactants or phase-transfer catalysts, is a key focus. mdpi.com The use of ultrasound irradiation has also been shown to accelerate reactions and improve yields in the synthesis of related propargyl alcohols, often in greener solvents like water. mdpi.com

Biocatalysis presents another powerful green approach. Enzymes such as peroxygenases and alcohol dehydrogenases are being explored for the synthesis of enantiopure propargylic alcohols. acs.org A biocatalytic cascade reaction, for example, could involve the oxidation of a racemic mixture of this compound followed by the enantioselective reduction of the resulting ketone to yield the desired enantiomer. acs.org This approach offers high selectivity under mild conditions.

Furthermore, the development of solvent-free reaction conditions or the use of benign C1 sources like rongalite to introduce the hydroxymethyl group are being investigated to avoid the use of harsh reagents and simplify purification processes. rsc.org

Table 2: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Approach | Description | Key Benefits |

| Aqueous Media Synthesis | Using water as the reaction solvent. mdpi.com | Reduced environmental impact, improved safety. mdpi.com |

| Ultrasound-Assisted Synthesis | Employing ultrasonic irradiation to promote the reaction. mdpi.com | Faster reaction times, higher yields, milder conditions. mdpi.com |

| Biocatalysis | Utilizing enzymes like peroxygenases and alcohol dehydrogenases. acs.org | High enantioselectivity, mild reaction conditions, environmentally friendly. acs.org |

| Solvent-Free Reactions | Conducting the synthesis without a solvent. | Reduced waste, simplified workup. |

| Alternative C1 Sources | Using reagents like rongalite to avoid harsh chemicals. rsc.org | Milder reaction conditions, improved safety profile. rsc.org |

Exploration of New Reactivity Modes for Structural Diversity

The rich functionality of this compound makes it an ideal substrate for exploring novel reactivity modes to generate a diverse range of complex molecules. The presence of the hydroxyl group and the terminal alkyne allows for a variety of transformations.

A significant area of emerging research is the use of this compound in tandem and cascade reactions. For example, the propargyl alcohol moiety can be activated to form a reactive allenyl carbocation intermediate. sci-hub.se This intermediate can then participate in intramolecular or intermolecular reactions with various nucleophiles to construct complex heterocyclic and carbocyclic scaffolds in a single step. This approach offers a highly efficient way to build molecular complexity from a relatively simple starting material.

The alkyne group itself is a versatile handle for further functionalization. Cycloaddition reactions, such as the [3+2] cycloaddition with azides or nitrile oxides, can be employed to synthesize triazoles and isoxazoles, respectively. These heterocyclic motifs are prevalent in medicinal chemistry. The terminal alkyne can also participate in various coupling reactions, such as Sonogashira, Glaser, and Eglinton couplings, to create more extended conjugated systems with interesting photophysical properties.

Furthermore, the hydroxyl group can be used as a directing group in catalytic reactions, enabling regioselective transformations at other positions of the molecule. It can also be derivatized to introduce other functional groups or to link the molecule to solid supports for applications in high-throughput screening or catalysis. The exploration of these new reactivity patterns will undoubtedly unlock the full potential of this compound as a key building block in modern organic synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which require palladium catalysts (e.g., Pd(PPh₃)₄) and ligands. For example, similar benzonitrile derivatives are synthesized using aryl boronic esters or terminal alkynes under inert atmospheres (e.g., N₂) . Purification often involves column chromatography with silica gel and characterization via NMR (¹H/¹³C) and mass spectrometry. Reaction optimization may require temperature control (e.g., 60–80°C) and anhydrous solvents like THF or DMF .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the propargyl alcohol (-C≡C-OH) and benzonitrile groups. For example, the propargyl proton typically appears as a singlet near δ 2.5–3.5 ppm, while nitrile carbons resonate at ~110–120 ppm in ¹³C NMR .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding interactions. Programs like SHELXL are widely used for refinement .

- IR spectroscopy : Identifies O-H (3200–3600 cm⁻¹) and C≡N (~2220 cm⁻¹) stretches .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Fire hazards require dry chemical extinguishers due to potential cyanide release during combustion .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound to improve yield and purity?

- Methodological Answer :

- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) with varying ligands (e.g., XPhos) to enhance reactivity .

- Solvent selection : Polar aprotic solvents like DMF improve solubility of aryl halides.

- Additives : Use K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and accelerate coupling .

- In-line monitoring : Employ UPLC-MS to track reaction progress and identify byproducts early .

Q. What strategies are recommended for resolving contradictions in crystallographic data when determining the molecular structure of this compound?

- Methodological Answer :

- Twinned data refinement : Use SHELXL’s TWIN command to model overlapping crystal domains .

- Hydrogen-bond analysis : Validate O-H···N interactions against geometric parameters (e.g., D-H···A angles > 120°) .

- Disorder modeling : Apply PART instructions in SHELXL to resolve ambiguous electron density for flexible groups (e.g., propargyl chain) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs by modifying the propargyl alcohol (e.g., alkylation) or benzonitrile (e.g., halogen substitution) .

- Enzyme assays : Test inhibition against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values to establish SAR trends .

- Computational modeling : Perform docking studies (e.g., AutoDock) to predict binding modes and guide synthetic priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.